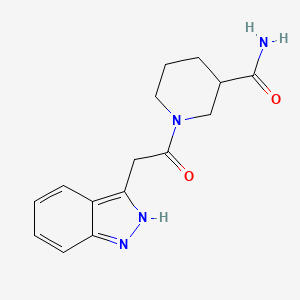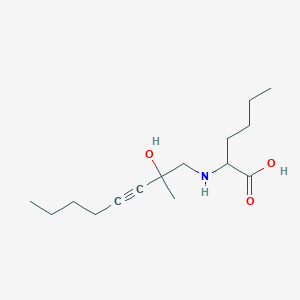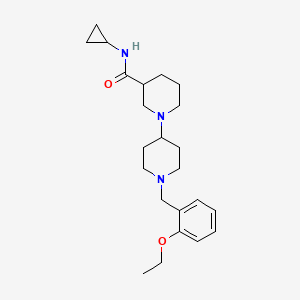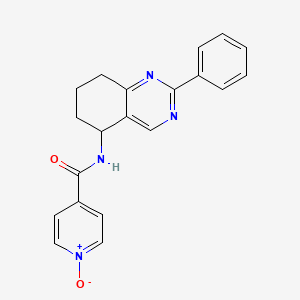
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide, also known as INDY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. INDY is a small molecule that can be synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to changes in gene expression patterns that can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and reduce inflammation. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide. One area of interest is the development of more efficient synthesis methods for 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide, which could make it more readily available for research purposes. Another area of interest is the exploration of the potential therapeutic applications of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide and its effects on cellular processes.
Synthesemethoden
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1H-indazole-3-carboxylic acid with piperidine and acetic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-15(21)10-4-3-7-19(9-10)14(20)8-13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10H,3-4,7-9H2,(H2,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXGWNBAOQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)

![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)